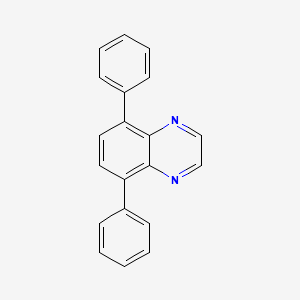

5,8-Diphenylquinoxaline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

919282-34-1 |

|---|---|

Molecular Formula |

C20H14N2 |

Molecular Weight |

282.3 g/mol |

IUPAC Name |

5,8-diphenylquinoxaline |

InChI |

InChI=1S/C20H14N2/c1-3-7-15(8-4-1)17-11-12-18(16-9-5-2-6-10-16)20-19(17)21-13-14-22-20/h1-14H |

InChI Key |

MMQOMBQXPNWUNQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C(=C(C=C2)C4=CC=CC=C4)N=CC=N3 |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Functionalization Strategies for 5,8 Diphenylquinoxaline

Classical and Contemporary Approaches to the Quinoxaline (B1680401) Core Synthesis

The construction of the quinoxaline nucleus has been a subject of extensive research, leading to the development of a diverse array of synthetic protocols. These methods range from classical condensation reactions to more modern oxidative and cyclization strategies.

Condensation Reactions of 1,2-Diamines with 1,2-Dicarbonyl Compounds

The most traditional and widely employed method for quinoxaline synthesis is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. ijiset.comnih.gov This acid-catalyzed reaction is versatile, allowing for the preparation of a wide range of substituted quinoxalines. mdpi.com The general reaction involves the nucleophilic attack of the amino groups of the diamine on the carbonyl carbons of the dicarbonyl compound, followed by cyclization and dehydration to form the pyrazine (B50134) ring fused to the benzene (B151609) ring.

Various catalysts have been employed to facilitate this condensation, including mineral acids, Lewis acids, and more recently, greener alternatives like bentonite (B74815) clay K-10 and cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) in aqueous media. tcichemicals.com Microwave-assisted organic synthesis has also been shown to significantly reduce reaction times and improve yields for this classical transformation. glpbio.com The choice of catalyst and reaction conditions can be tailored to the specific substrates and desired outcome.

| Catalyst | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|

| Bentonite Clay K-10 | Room Temperature, Ethanol | Inexpensive, Heterogeneous, Green Reagent | tcichemicals.com |

| Cerium(IV) Ammonium Nitrate (CAN) | Aqueous Media | Low Cost, Water Miscible, High Reactivity | tcichemicals.com |

| Microwave Irradiation | Solvent-free or in Ethanol | Rapid Reaction Times, High Yields | glpbio.com |

| Monodispersed Ni-nanoparticles | Acetonitrile | Easily Recyclable Catalyst | sapub.org |

Oxidative Cyclization Methodologies

Oxidative cyclization represents a more contemporary approach to quinoxaline synthesis, often starting from precursors that are not in the dicarbonyl oxidation state. These methods typically involve the in-situ generation of a reactive intermediate that undergoes cyclization. For instance, the reaction of α-hydroxy ketones with o-phenylenediamines often requires an oxidant to facilitate the tandem oxidative condensation. nih.gov Another approach involves the oxidative cyclization of α-halo ketones with o-phenylenediamines, which can proceed efficiently in water at elevated temperatures without the need for a catalyst. nih.gov

Tandem Oxidation Reactions

Tandem reactions that combine oxidation and cyclization steps in a single pot offer an efficient route to quinoxalines. A notable example is the tandem oxidative azidation/cyclization of N-arylenamines. chemicalbook.comresearchgate.net In this method, an N-arylenamine is treated with an azide (B81097) source and an oxidant, leading to the formation of two new C-N bonds in a sequential manner to construct the quinoxaline ring. chemicalbook.comresearchgate.net This strategy provides access to quinoxaline derivatives from readily available starting materials under mild conditions.

Intramolecular Cyclization Pathways

Intramolecular cyclization strategies are also employed for the synthesis of quinoxaline and its fused derivatives. These methods often involve the formation of a key bond within a pre-functionalized linear precursor. For example, pyrrolo[1,2-a]quinoxalines can be synthesized via an iron-catalyzed intramolecular C(sp2)–N cyclization of 1-(N-arylpyrrol-2-yl)ethanone O-acetyl oximes. sapub.org Another approach involves the electrochemical tandem azidation and intramolecular cyclization of N-aryl enamines, offering a metal-free and sustainable method for constructing the quinoxaline framework. mdpi.com

Targeted Synthesis of 5,8-Diphenylquinoxaline and its Positional Isomers

The synthesis of specifically substituted quinoxalines like this compound requires a more strategic approach, often involving the functionalization of a pre-formed quinoxaline core. A key intermediate in this process is a di-halogenated quinoxaline, which can then undergo cross-coupling reactions to introduce the desired aryl groups.

Synthetic Routes to 5,8-Dibromo-2,3-diphenylquinoxaline (B1592716) as a Precursor

The synthesis of the target molecule, this compound, can be envisioned through a multi-step sequence starting from the well-established synthesis of 2,3-diphenylquinoxaline (B159395). This initial step involves the condensation of benzil (B1666583) with o-phenylenediamine (B120857). researchgate.net

Following the formation of 2,3-diphenylquinoxaline, the next crucial step is the selective bromination at the 5 and 8 positions of the quinoxaline ring system. While direct bromination of the quinoxaline core can be challenging and may lead to a mixture of products, the use of specific brominating agents and controlled reaction conditions can favor the formation of the desired 5,8-dibromo isomer. The resulting 5,8-dibromo-2,3-diphenylquinoxaline is a stable, isolable compound that serves as the direct precursor for the final functionalization step. tcichemicals.com

With the 5,8-dibromo-2,3-diphenylquinoxaline in hand, the introduction of the phenyl groups at these positions can be achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful tool for this transformation, involving the reaction of the dibromoquinoxaline with phenylboronic acid in the presence of a palladium catalyst and a base. mdpi.comorganic-chemistry.orgnih.gov This reaction is known for its high functional group tolerance and efficiency in forming carbon-carbon bonds. A double Suzuki coupling would be required to introduce both phenyl groups, yielding the final this compound.

| Step | Reaction | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Condensation | o-Phenylenediamine, Benzil | 2,3-Diphenylquinoxaline |

| 2 | Bromination | Brominating Agent (e.g., NBS, Br2) | 5,8-Dibromo-2,3-diphenylquinoxaline |

| 3 | Suzuki-Miyaura Cross-Coupling | Phenylboronic acid, Palladium Catalyst, Base | This compound |

Palladium-Catalyzed Cross-Coupling Reactions at 5,8-Positions

The introduction of aryl substituents at the 5 and 8 positions of the quinoxaline ring is a key strategy for modulating the electronic and steric properties of the molecule. Palladium-catalyzed cross-coupling reactions are powerful tools for forging the necessary carbon-carbon bonds with high efficiency and selectivity. These methods typically start from a 5,8-dihaloquinoxaline precursor, which is then coupled with an appropriate organometallic reagent.

The Suzuki-Miyaura coupling is one of the most widely used methods for C-C bond formation due to the mild reaction conditions, commercial availability and stability of boronic acid reagents, and tolerance of a wide range of functional groups. semanticscholar.orgrsc.org The reaction involves the palladium-catalyzed coupling of an organoboron reagent (like phenylboronic acid) with an organohalide (such as 5,8-dibromoquinoxaline).

The general catalytic cycle for Suzuki coupling begins with the oxidative addition of the organohalide to a Pd(0) complex. This is followed by transmetalation with the boronate species (activated by a base) and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. nih.gov The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions like protodeboronation. nih.govchemrxiv.org Bulky and electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition and reductive elimination steps. chemrxiv.org

While specific protocols for this compound are embedded in broader studies, the conditions are analogous to those used for other dihalo-N-heterocycles. A typical protocol involves heating the 5,8-dihaloquinoxaline with an excess of phenylboronic acid in the presence of a palladium catalyst and a base.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Typical Reagents/Conditions | Purpose |

|---|---|---|

| Halide Substrate | 5,8-dibromoquinoxaline, 5,8-dichloroquinoxaline | Aryl halide partner in the coupling reaction. |

| Boron Reagent | Phenylboronic acid, Phenylboronic acid pinacol (B44631) ester | Source of the phenyl group. |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Facilitates the catalytic cycle. |

| Ligand | PPh₃, dppf, SPhos, XPhos | Stabilizes the palladium center and modulates its reactivity. |

| Base | K₂CO₃, Cs₂CO₃, Na₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. |

| Solvent | Toluene, Dioxane, DMF, Acetonitrile/Water | Solubilizes reactants and influences reaction rate. |

| Temperature | 80-120 °C | Provides energy to overcome activation barriers. |

This table represents a generalized compilation of typical conditions for Suzuki coupling reactions involving similar substrates.

Researchers have developed one-pot, multi-step syntheses that incorporate Suzuki coupling as a key step, significantly improving process efficiency and reducing waste. semanticscholar.org The optimization of these reactions often focuses on minimizing catalyst loading and controlling impurities that can arise from side reactions. semanticscholar.org

The Stille coupling provides an alternative palladium-catalyzed method for forming C-C bonds, utilizing organotin reagents (e.g., tributylphenylstannane) as the coupling partner for the organohalide. A key advantage of the Stille reaction is its tolerance for a wide variety of functional groups and the fact that it often does not require the use of a strong base. However, the toxicity of organotin compounds and the difficulty in removing tin byproducts are significant drawbacks. harvard.edu

The reaction mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. Sterically hindered and electron-rich ligands on the palladium catalyst typically accelerate the coupling process. harvard.edu In some cases, additives like copper(I) iodide (CuI) are used to enhance the reaction rate, potentially by scavenging free ligands that could inhibit the transmetalation step. harvard.edu

For the synthesis of this compound, a 5,8-dihaloquinoxaline would be reacted with a phenylstannane derivative in the presence of a palladium catalyst.

Table 2: Representative Conditions for Stille Coupling

| Parameter | Typical Reagents/Conditions | Purpose |

|---|---|---|

| Halide Substrate | 5,8-dibromoquinoxaline, 5,8-diiodoquinoxaline | Aryl halide partner in the coupling reaction. |

| Tin Reagent | Tributylphenylstannane, Trimethylphenylstannane | Source of the phenyl group. |

| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Facilitates the catalytic cycle. |

| Ligand | PPh₃, AsPh₃ | Stabilizes the palladium center and modulates its reactivity. |

| Solvent | Toluene, DMF, NMP | Solubilizes reactants. |

| Additives | CuI, LiCl | Can accelerate the rate-limiting transmetalation step. |

| Temperature | 80-120 °C | Provides energy to overcome activation barriers. |

This table represents a generalized compilation of typical conditions for Stille coupling reactions involving similar substrates.

The Stille reaction has been successfully applied in large-scale industrial processes, where methods for minimizing residual tin are critical. harvard.edu These methods often involve specific workup procedures, such as slurrying the product in a suitable solvent or recrystallization. harvard.edu

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com In the context of quinoxaline synthesis, this often involves the development of eco-friendly catalysts, the use of alternative energy sources like microwaves, and the reduction or elimination of volatile organic solvents. rsc.org These approaches are typically applied to the core synthesis of the quinoxaline ring system, which is the precursor to the final functionalized product. The classic and most common method for synthesizing the quinoxaline scaffold is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. dergipark.org.trnih.gov

Heterogeneous catalysts offer significant environmental advantages over their homogeneous counterparts, primarily due to their ease of separation from the reaction mixture and their potential for recyclability. rsc.orgdergipark.org.tr

Phosphate-based Fertilizers: Commercially available phosphate-based fertilizers such as Monoammonium Phosphate (MAP), Diammonium Phosphate (DAP), and Triple Superphosphate (TSP) have been successfully employed as efficient, low-cost, and recyclable heterogeneous catalysts for the synthesis of quinoxaline derivatives. dergipark.org.tr These catalysts facilitate the condensation of 1,2-diamines and 1,2-dicarbonyls, affording products in excellent yields at room temperature. dergipark.org.tr Studies have shown these catalysts can be recovered by simple filtration and reused for up to six cycles with only a minor loss in catalytic activity. dergipark.org.tr

Alumina-supported Heteropolyoxometalates: Heteropolyoxometalates supported on materials like alumina (B75360) have also been developed as efficient and reusable catalysts for quinoxaline synthesis. nih.gov These solid acid catalysts effectively promote the condensation reaction under mild conditions, often at room temperature in solvents like toluene. The catalyst can be easily recovered by filtration and reused multiple times without a significant drop in performance, providing a practical and environmentally friendly methodology. nih.gov

Table 3: Heterogeneous Catalysis in Quinoxaline Synthesis

| Catalyst | Substrates | Solvent | Temp. | Yield (%) | Reusability |

|---|---|---|---|---|---|

| MAP/DAP/TSP dergipark.org.tr | o-Phenylenediamine, Benzil | Ethanol | RT | 95-98% | Up to 6 cycles |

| Alumina-supported MoVP nih.gov | o-Phenylenediamine, Benzil | Toluene | RT | 92% | Reusable |

This table showcases the synthesis of the 2,3-diphenylquinoxaline core as a model reaction for these catalytic systems.

Microwave irradiation has emerged as a powerful tool in green chemistry, offering a method for rapid and efficient heating that often leads to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. ajrconline.orgnycu.edu.tw

The synthesis of quinoxaline derivatives via the condensation of 1,2-diamines and 1,2-dicarbonyls can be completed in as little as 3 to 10 minutes under microwave irradiation, often in the absence of a solvent or with a minimal amount of a high-boiling solvent like DMSO. ajrconline.orgresearchgate.nete-journals.in This rapid, solvent-free approach not only conserves energy and reduces waste but also simplifies the work-up procedure, making it a highly attractive green alternative to traditional methods. researchgate.netudayton.edu

Table 4: Comparison of Conventional vs. Microwave-Assisted Quinoxaline Synthesis

| Method | Reaction Time | Yield (%) | Conditions |

|---|---|---|---|

| Conventional Heating researchgate.net | 2-3 hours | ~87% | Acetic Acid, Reflux |

| Microwave (Solvent-Free) researchgate.net | 3 minutes | 80-86% | Acidic Alumina Catalyst |

| Microwave (DMSO) e-journals.in | 3.5 minutes | 80-90% | Solvent-paste |

Data is for the model reaction between o-phenylenediamine and benzil.

Eliminating volatile organic solvents is a primary goal of green chemistry. researchgate.net This can be achieved through solvent-free reactions, often facilitated by techniques like ball milling (mechanochemistry) or by using water as the reaction medium. rsc.orgrsc.org

Solvent-free synthesis of quinoxalines has been achieved by reacting the diamine and dicarbonyl components under microwave irradiation, sometimes with a solid support like acidic alumina or in a paste-like mixture with a small amount of a polar solvent like DMSO. researchgate.nete-journals.in These methods provide excellent product yields and allow for a simple work-up that often involves just washing with water and filtration. researchgate.net

Reactions in aqueous media represent another sustainable approach. rsc.org For instance, efficient Suzuki-Miyaura cross-coupling reactions have been developed in neat water at ambient temperature, using specific palladacycle catalyst precursors. rsc.org This approach allows for simple product isolation by filtration, avoiding the need for organic solvents throughout the entire process. rsc.org While typically applied to C-C couplings, the development of aqueous systems for the core quinoxaline synthesis is also an active area of research.

Mechanochemical Synthesis

Mechanochemical synthesis represents an environmentally conscious and highly efficient approach for the preparation of quinoxaline derivatives, including potentially this compound. This solid-state method avoids the use of bulk solvents, thereby aligning with the principles of green chemistry. beilstein-journals.orgijiset.com The reactions are typically conducted in a ball mill or similar apparatus where mechanical energy is used to initiate chemical transformations. beilstein-journals.org This technique offers several advantages over conventional solution-based methods, including significantly reduced reaction times, high product yields, and simplified purification procedures. ijiset.comrsc.org

One innovative mechanochemical approach is the spiral gas-solid two-phase flow (S-GSF) method, which has been successfully employed for the synthesis of 2,3-diphenylquinoxaline. mdpi.com In a model reaction, benzil and o-phenylenediamine were reacted under carrier gas pressure, completing the reaction within two minutes and achieving a 93% yield without the need for any catalyst or organic solvent. mdpi.com Such solvent-free methodologies are not only eco-friendly but can also be considered alternative and sustainable pathways to traditional protocols. beilstein-journals.org

Table 1: Comparison of Synthetic Methods for Diphenylquinoxaline

| Method | Reagents | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Conventional Reflux | Benzil, o-Phenylenediamine | Rectified Spirit, Boiling Water Bath | 1 - 1.5 hours | 75% | ijiset.com |

| Microwave Irradiation | Benzil, o-Phenylenediamine | Ethanol | 55 seconds | 60% | ijiset.com |

| Ultrasound (Sonication) | Benzil, o-Phenylenediamine | Not specified | 8 minutes | 97% | ijiset.com |

| Mechanochemical (S-GSF) | Benzil, o-Phenylenediamine | Solvent-free, 0.8 MPa pressure | 2 minutes | 93% | mdpi.com |

Functionalization and Derivatization at Peripheral Positions

The functionalization of the this compound core at its peripheral positions is a critical strategy for modulating its physicochemical properties. By introducing various substituents, researchers can fine-tune the molecule's electronic structure, energy levels, and charge transport capabilities, tailoring it for specific applications in materials science and medicinal chemistry. nih.gov

Introduction of Electron-Donating and Electron-Withdrawing Groups

The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) is a fundamental tactic to control the optoelectronic properties of quinoxaline derivatives. nih.gov Attaching EDGs, such as methyl groups, or EWGs, like bromo and nitro groups, can precisely adjust the intramolecular charge transfer (ICT) characteristics and emission properties of the molecule. nih.gov This tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels is essential for developing efficient electron-transporting materials (ETMs) for organic solar cells and other electronic devices. nih.gov For instance, the strategic placement of EWGs can enhance intermolecular interactions and improve molecular packing, which is beneficial for charge transport. nih.gov

Table 2: Influence of Functional Groups on Quinoxaline Properties

| Functional Group Type | Example Groups | Effect on Electronic Properties | Potential Application | Reference |

|---|---|---|---|---|

| Electron-Donating | Methyl (-CH₃) | Raises HOMO/LUMO levels | Fine-tuning emission properties | nih.gov |

| Electron-Withdrawing | Bromo (-Br), Nitro (-NO₂) | Lowers HOMO/LUMO levels, enhances ICT | Electron-Transporting Materials | nih.gov |

Synthesis of Halogenated Derivatives

Halogenated derivatives of diphenylquinoxalines serve as versatile intermediates for further functionalization, particularly through cross-coupling reactions. A common method for introducing a halogen-containing functional group is chlorosulfonylation. For example, 2,3-diphenylquinoxaline can be reacted with chlorosulfonic acid under ice-cold conditions to produce 2,3-diphenylquinoxaline-7-sulfonyl chloride. jddtonline.info This sulfonyl chloride derivative is a reactive intermediate that can be further modified. For instance, it can be reacted with various phenols, such as resorcinol (B1680541) or salicylaldehyde, in the presence of pyridine (B92270) to form the corresponding sulfonate esters. jddtonline.info This approach allows for the attachment of diverse functional moieties to the quinoxaline scaffold.

Multi-Step Synthesis of Complex this compound-Containing Molecules

The this compound scaffold can be incorporated into larger, more complex molecular architectures through multi-step synthetic sequences. These complex molecules are often designed for applications in organic electronics, where donor-acceptor (D-A) structures are highly desirable. researchgate.net

A representative synthetic strategy might begin with a pre-functionalized diphenylquinoxaline, such as a bromo- or nitro-substituted derivative. This intermediate can then undergo palladium-catalyzed cross-coupling reactions, like the Stille or Suzuki reactions, to link it with other functional units, such as thiophene (B33073) or 3,4-ethylenedioxythiophene (B145204) (EDOT). researchgate.net Subsequent reactions can further extend the molecule. For example, a formyl group can be introduced via a Vilsmeier-Haack reaction, followed by a Knoevenagel condensation with a compound like 2-cyanoacetic acid to create a D-A-D-A configuration. researchgate.net Another example involves the catalytic hydrogenation of a nitro-substituted diphenylquinoxaline to an amine, which can then be used as a nucleophile to build more complex, fused heterocyclic systems like pyridoquinoxalines. researchgate.net

Post-Synthetic Modification Reactions

Post-synthetic modification provides a powerful avenue for diversifying the structures and properties of diphenylquinoxaline derivatives. A series of transformations can be performed on a functionalized precursor to achieve a target molecule. researchgate.net An illustrative sequence of such modifications has been demonstrated on the 2,3-diphenylquinoxaline system, with the principles being applicable to other isomers. researchgate.net

Catalytic Hydrogenation: A nitro group, such as in 5-nitro-2,3-diphenylquinoxaline (B8640550), can be selectively reduced to a primary amine (5-amino-2,3-diphenylquinoxaline) using catalytic hydrogenation. This amine serves as a key functional handle for subsequent reactions. researchgate.net

Nucleophilic Substitution: The synthesized amine can act as a nucleophile. For example, it can react with alkoxymethylene derivatives to form quinoxalinoaminoethylenes. researchgate.net

Thermal Cyclization: These aminoethylene derivatives can undergo thermal cyclization to construct new, angularly fused heterocyclic rings, yielding substituted pyrido[2,3-f]quinoxalines. researchgate.net

Hydrolysis, Decarboxylation, and Chlorination: Further modifications can be carried out on the newly formed ring system. An ester group within the fused ring can be subjected to hydrolysis to yield a carboxylic acid. This acid can then undergo decarboxylation . Subsequent treatment can achieve chlorination of the pyridone ring, and this chloro-group can be removed via reductive dehalogenation to yield the parent heterocycle, 2,3-diphenyl-pyrido[2,3-f]quinoxaline. researchgate.net

Table 3: Summary of Post-Synthetic Modification Reactions

| Reaction Type | Starting Material | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | 5-Nitro-2,3-diphenylquinoxaline | H₂, Catalyst | 5-Amino-2,3-diphenylquinoxaline | researchgate.net |

| Nucleophilic Substitution | 5-Amino-2,3-diphenylquinoxaline | Alkoxymethylene derivatives | Quinoxalinoaminoethylenes | researchgate.net |

| Thermal Cyclization | Quinoxalinoaminoethylenes | Heat | Substituted 10H-pyrido[2,3-f]quinoxalines | researchgate.net |

| Hydrolysis/Decarboxylation | Ester-substituted pyridoquinoxaline | Base/Acid, then Heat | Decarboxylated pyridoquinoxaline | researchgate.net |

Advanced Spectroscopic and Photophysical Investigations of 5,8 Diphenylquinoxaline Systems

Electronic Absorption Spectroscopy in Solution and Solid State

Electronic absorption spectroscopy is a fundamental tool for probing the electronic transitions within a molecule. For 5,8-diphenylquinoxaline systems, this technique provides valuable insights into the effects of molecular structure, substitution, and environment on the energy levels of the ground and excited states.

The UV-Vis absorption spectra of this compound derivatives are typically characterized by multiple absorption bands corresponding to π-π* and n-π* transitions. In solution, these compounds exhibit distinct absorption profiles. For instance, a series of donor-acceptor-donor (D-A-D) triads based on a 2,3-diphenylquinoxaline (B159395) acceptor core show maximum absorption wavelengths ranging from 400 nm to 460 nm in toluene. researchgate.net The absorption spectra of some derivatives, such as those incorporating anthracene (B1667546) or pyrene, display fine vibronic structures characteristic of the constituent aromatic units. rsc.org

In the solid state, the absorption bands of these polymers often show a red-shift compared to their solution spectra, which is indicative of intermolecular interactions in the condensed phase. For example, a series of π-conjugated copolymers with a diphenyl-quinoxaline acceptor unit exhibit two major absorption bands in the solid state. acs.org The high-energy band (HEB) and low-energy band (LEB) are influenced by the strength of the acceptor group. acs.org

| Compound/System | Medium | Absorption Maxima (λmax, nm) | Reference |

| 5,8-dithien-2-yl-2,3-diphenylquinoxaline (DTQx) based polymer (PDTP-DTQx) | Solid State | Absorption edge at 770 nm | acs.org |

| 2,3-diphenyl-5,8-di(thiophen-2-yl) quinoxaline (B1680401) derivative (4) | Chloroform Solution | ~425 | bjraylight.com |

| 2,3-diphenyl-5,8-bis(5-phenylthiophen-2-yl) quinoxaline derivative (5) | Chloroform Solution | ~450 | bjraylight.com |

| 2,3-bis(3,4-bis(decyloxy)phenyl)-5,8-bis(2,3-dihydrothieno[3,4-b] researchgate.netmdpi.comdioxin-5-yl)quinoxaline (DOPEQ) | Chloroform Solution | 420 | bam.de |

| Quinoxaline derivatives with phenyl-thioether units (SQ2, SQ3) | Not specified | 402 (SQ2), 410 (SQ3) | bam.de |

| 2-cyano-3-(5-(8-(3,4-ethylenodioxythiophen-5-yl)-2,3-diphenylquinoxalin-5-yl)thiophen-2-yl)acrylic acid (6) | THF Solution | Peak between 285 and 550 nm | wikipedia.org |

| 2-cyano-3-(5-(2,3-diphenyl-8-(thiophen-2-yl)quinoxalin-5-yl)thiophen-2-yl)acrylic acid (7) | THF Solution | Peak between 285 and 550 nm | wikipedia.org |

The electronic properties of the this compound core are highly tunable through the introduction of various substituent groups at the 5, 8, and other positions, as well as by extending the π-conjugation.

The introduction of electron-donating groups at the 5 and 8 positions generally leads to a red-shift (bathochromic shift) in the absorption maxima. This is attributed to a decrease in the HOMO-LUMO energy gap. For instance, in a series of D-A-D molecules with a 2,3-diphenylquinoxaline acceptor, increasing the electron-donating strength of the lateral groups at the 5 and 8 positions resulted in a red-shift of the maximum absorption wavelength. researchgate.net Conversely, incorporating electron-withdrawing groups can lead to a blue-shift (hypsochromic shift) or a red-shift depending on their nature and position. For example, in a series of copolymers, increasing the acceptor strength of substituents on the diphenyl-quinoxaline unit resulted in a red-shift of both the high-energy and low-energy absorption bands in the solid state. acs.org

Extending the π-conjugation of the system also significantly influences the absorption characteristics. Replacing phenyl rings at the 2 and 3 positions with more extended aromatic systems or introducing π-conjugated linkers at the 5 and 8 positions typically results in a bathochromic shift. For example, fluorophores with a 2,3-diphenylquinoxaline acceptor core show a red-shifted absorption compared to their counterparts with 2,3-dihexylquinoxaline, which is consistent with the more extended conjugation provided by the phenyl rings. researchgate.net Similarly, introducing a thiophene (B33073) ring increases conjugation and contributes to a red-shift in the absorption spectra. mdpi.com

| Derivative Series | Substituent/Conjugation Change | Effect on λmax | Reference |

| D-A-D Quinoxalines (DQ1-3) | Increasing electron-donating strength of lateral groups | Red-shift | researchgate.net |

| π-conjugated copolymers (P3-X) | Increasing acceptor strength of substituents | Red-shift | acs.org |

| Quinoxaline Fluorophores | 2,3-diphenyl vs. 2,3-dihexyl substituents | Red-shift for diphenyl | researchgate.net |

| Quinoxaline Derivatives | Introduction of a thiophene ring | Increased conjugation and red-shift | mdpi.com |

Fluorescence Emission Spectroscopy and Luminescence Properties

Fluorescence spectroscopy provides critical information about the excited state properties of molecules, including their emission wavelengths, quantum yields, and sensitivity to the local environment.

Upon photoexcitation, this compound derivatives often exhibit strong fluorescence. The emission maxima (λem) are sensitive to the molecular structure and the surrounding medium. For example, a vinyl benzaldehyde (B42025) capped quinoxaline derivative exhibits a bluish-green emission at approximately 454 nm when excited at 348 nm. symbiosisonlinepublishing.com

A key parameter in fluorescence spectroscopy is the Stokes shift, which is the difference in energy (or wavelength) between the absorption and emission maxima. wikipedia.org Large Stokes shifts are often observed in donor-acceptor type molecules, which is beneficial for applications in areas like fluorescent probes and organic light-emitting diodes (OLEDs) as it minimizes self-absorption. mdpi.com For instance, a series of D-A-D triads based on a diphenylquinoxaline core exhibited large Stokes shifts of over 100 nm (0.53–0.71 eV). rsc.org This is often attributed to significant geometric relaxation in the excited state.

| Compound/System | Excitation λ (nm) | Emission λmax (nm) | Stokes Shift (nm) | Reference |

| Vinyl benzaldehyde capped quinoxaline derivative | 348 | 454 | 106 | symbiosisonlinepublishing.com |

| D-A-D Quinoxaline Triads (DQ1-5) | 400-459 | ~550-600 | >100 | rsc.org |

| Fluorophore 97 (with phenylthiol group) | 570 | 788 | 218 | mdpi.com |

| Fluorophore 99 (with TCF acceptor) | 580 | 790 | 210 | mdpi.com |

The absolute fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. bam.de This is a critical parameter for assessing the performance of fluorescent materials. The determination of Φf is often performed using an integrating sphere. rsc.org

For a series of D-A-D quinoxaline fluorophores (DQ1-5) in toluene, the absolute quantum yields were found to be significant, with values greater than 40% even at high concentrations in polymer matrices. rsc.org Notably, for one derivative (DQ1) dispersed in a PMMA thin film, the quantum yield was exceptionally high, exceeding 95%. rsc.org

| Compound/System | Medium | Absolute Quantum Yield (Φf) | Reference |

| D-A-D Quinoxaline Fluorophores (DQ1-5) | Toluene Solution | - | rsc.org |

| DQ1/PMMA thin-film | PMMA Matrix | >95% | rsc.org |

| DQ1-5 in PMMA and PCMA films | Polymer Matrix | >40% | rsc.org |

Solvatochromism refers to the change in the position, and sometimes intensity, of UV-Vis absorption or emission bands of a substance in response to a change in the polarity of the solvent. ijcce.ac.ir This phenomenon is particularly pronounced in molecules with a significant difference in dipole moment between the ground and excited states, such as D-A-D systems. taylorandfrancis.com

Studies on this compound derivatives have demonstrated positive solvatochromism, where the emission maximum shifts to a longer wavelength (red-shift) as the solvent polarity increases. researchgate.net This is indicative of a more polar excited state that is stabilized by polar solvents. taylorandfrancis.com For example, a series of dyes based on a diphenylquinoxaline core showed positive solvatochromism in their emission, with emission maxima shifting from the blue to the orange region in various solvents. researchgate.net The investigation of solvatochromic properties helps in understanding the intramolecular charge transfer (ICT) character of the excited state. researchgate.net

Solid-State Emission Phenomena

The solid-state emission characteristics of this compound and its derivatives are of significant interest for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. In the solid state, these compounds often exhibit different photophysical behavior compared to in solution due to intermolecular interactions and restrictions on molecular motion.

Derivatives of this compound have been shown to be highly emissive in the solid state. For instance, when doped into polymer films like polymethyl methacrylate (B99206) (PMMA) and polycarbonate of bisphenol A (PCMA), certain donor-acceptor-donor (D-A-D) quinoxaline fluorophores exhibit intense fluorescence. In PMMA films, broad fluorescence bands in the 500–700 nm spectral range have been observed. rsc.org For a series of these D-A-D quinoxaline derivatives (DQ1-5), significant Stokes shifts of approximately 90–120 nm were noted in PCMA, which is similar to what was observed in PMMA. rsc.org The quantum yields of some of these fluorophores were maintained or even increased when incorporated into a PCMA matrix compared to PMMA, with some DQ1/PCMA films showing high quantum yields of around 96–98%. rsc.org

The solid-state emission can be influenced by the molecular packing and intermolecular interactions. For example, the introduction of bulky groups can lead to enhanced emission in the solid state. Some quinoxaline-based compounds exhibit intense blue to sky-blue fluorescence in the solid state. worktribe.com The crystal structure of certain derivatives reveals π-π stacking interactions, which can influence the emission properties. worktribe.com The strong intermolecular interactions in some derivatives can lead to a mutual chimeric stacking mode in the crystal lattice. scholaris.ca

The phenomenon of aggregation-induced emission (AIE) is particularly relevant to the solid-state emission of this compound systems.

Aggregation-Induced Emission (AIE) Characteristics in Derivatives

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. Several derivatives of this compound have been found to exhibit AIE or aggregation-induced enhanced emission (AIEE) characteristics.

For instance, a series of quinoxaline-based compounds have been synthesized that show non-typical AIEE, making them effective deep blue light-emitting materials. scholaris.ca These compounds display weak fluorescence in a good solvent like tetrahydrofuran (B95107) (THF), but their emission intensity increases significantly upon the addition of a poor solvent like water, which induces aggregation. scholaris.ca For example, one such compound shows weak blue fluorescence in pure THF solution with a maximum emission peak at 413 nm. scholaris.ca

The introduction of specific substituents can promote AIE activity. For example, new AIE-active diarylquinoxaline derivatives have been synthesized and characterized. ccspublishing.org.cn The combination of a diarylquinoxaline core with other functional units can lead to "turn-on" fluorescent sensors. ccspublishing.org.cn The AIE properties of these derivatives are often studied by observing the photoluminescence (PL) spectra in mixtures of a good solvent and a poor solvent with varying fractions of the poor solvent. ccspublishing.org.cn

The underlying mechanism for AIE in these systems is often linked to a push-pull electronic structure and the restriction of intramolecular rotations in the aggregated state. scholaris.ca The design of molecules with AIE properties is a key strategy for developing highly efficient solid-state emitters for applications such as OLEDs. worktribe.com For example, quinoxaline derivatives with bulky amine groups can exhibit intense solid-state fluorescence.

Excited State Dynamics and Intramolecular Charge Transfer (ICT) Investigations

The excited-state dynamics of this compound and its derivatives are crucial for understanding their photophysical properties and potential applications in areas like dye-sensitized solar cells (DSSCs) and luminescent materials. These investigations often involve techniques like time-resolved fluorescence spectroscopy and femtosecond transient absorption spectroscopy to probe the relaxation pathways of the excited state.

In many this compound derivatives, particularly those with donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) structures, intramolecular charge transfer (ICT) plays a significant role in the excited state. Upon photoexcitation, an electron is transferred from the electron-donating part of the molecule to the electron-accepting quinoxaline core. This ICT state is often characterized by a large Stokes shift and sensitivity to the solvent polarity.

For example, femtosecond transient absorption spectroscopy experiments have been used to investigate the dynamics of relaxation after light absorption in D-A-D quinoxaline chromophores. rsc.org By exciting the samples at the blue edge of the absorption of the quinoxaline core, the transient spectra can be recorded over a time interval from picoseconds to nanoseconds. rsc.org

The excited-state lifetimes of these compounds are a key parameter. For instance, in a study of D–π–A porphyrin sensitizers, a quinoxaline-based sensitizer (B1316253) (LG9) exhibited an excited-state lifetime of 1.52 ns in solution, as determined by time-correlated single photon counting (TCSPC). irb.hr The nature of the auxiliary acceptor group, such as 2,3-diphenylquinoxaline, influences these dynamics. irb.hr

The introduction of different substituents can modulate the ICT characteristics. For instance, modifying this compound with π-linkers can affect the absorption spectra and energy levels. acs.org The ability to undergo ICT transitions contributes to the unique electronic properties of these compounds, making them valuable for optoelectronic applications.

Vibrational Spectroscopy for Structural Elucidation (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the molecular structure and bonding within this compound and its derivatives.

FT-IR Spectroscopy: FT-IR spectroscopy is used to identify the characteristic vibrational modes of functional groups present in the molecule. For 2,3-diphenylquinoxaline, the FT-IR spectrum shows characteristic peaks corresponding to the vibrations of the quinoxaline core and the phenyl substituents. For example, a peak around 1616 cm⁻¹ can be attributed to the C=N stretching vibration of the quinoxaline ring. symbiosisonlinepublishing.com Other characteristic bands include C-H stretching and C=C stretching vibrations. symbiosisonlinepublishing.com In derivatives, the presence of other functional groups gives rise to additional characteristic peaks. For instance, in a brominated derivative, a C-Br stretching vibration can be observed around 686 cm⁻¹. symbiosisonlinepublishing.com The stretching vibration of a C=O group in certain derivatives has been observed in the range of 1632-1620 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FT-IR and is particularly useful for studying the vibrations of non-polar bonds and symmetric molecules. The Raman spectrum of 2,3-diphenylquinoxaline has been studied to provide a complete vibrational assignment, often in conjunction with theoretical calculations. researchgate.net In-situ Raman spectroscopy has even been used to monitor the mechanochemical synthesis of a 2,3-diphenylquinoxaline derivative in real-time, demonstrating the technique's utility in studying reaction kinetics. beilstein-journals.org The Raman spectra of the reactants and the product can be clearly distinguished, allowing for the monitoring of the reaction progress. researchgate.net

The combination of experimental FT-IR and Raman data with computational methods, such as density functional theory (DFT) calculations, allows for a detailed and accurate assignment of the vibrational modes. researchgate.net This comprehensive analysis is crucial for understanding the structure-property relationships in these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and its derivatives. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structure determination.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 2,3-diphenylquinoxaline shows characteristic signals for the aromatic protons. niscpr.res.in The protons on the quinoxaline core and the phenyl rings appear as multiplets in the aromatic region of the spectrum. For the parent 2,3-diphenylquinoxaline, the spectrum typically shows multiplets around 7.40 ppm, 7.58 ppm, 7.83 ppm, and 8.23 ppm. niscpr.res.in In derivatives of this compound, the substitution pattern is reflected in the chemical shifts and coupling patterns of the remaining protons. For example, in a 5,8-disubstituted derivative, the protons on the quinoxaline ring may appear as a singlet. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For 2,3-diphenylquinoxaline, the spectrum shows signals for all the unique carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom. For the parent compound, the signals typically appear in the range of 128-154 ppm. niscpr.res.in The carbons of the quinoxaline ring can be distinguished from those of the phenyl rings. For example, the carbon atoms directly bonded to nitrogen in the quinoxaline ring appear at lower field (higher ppm values).

The following table summarizes representative NMR data for 2,3-diphenylquinoxaline and a derivative.

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |

| 2,3-Diphenylquinoxaline | CDCl₃ | 7.40 (m, 6H), 7.58 (m, 4H), 7.83 (m, 2H), 8.23 (d, 2H) | 128.70, 129.23, 129.65, 130.28, 130.37, 139.54, 141.68, 153.91 | niscpr.res.in |

| 4,4'-(2,3-Diphenylquinoxaline-5,8-diyl)bis(N,N-diphenyl)aniline (DQ1) | CDCl₃ | 7.89 (s, 2H), 7.80 (d, 4H), 7.63 (d, 4H), 7.27–7.38 (m, 14H), 7.20–7.27 (m, 12H), 7.07 (dd, 4H) | 151.0, 147.7, 147.3, 139.1, 138.6, 138.4, 132.1, 131.7, 130.1, 129.4, 129.3, 128.8, 128.2, 124.7, 123.0, 122.7 | rsc.org |

Electrochemical Characterization (Cyclic Voltammetry) for Electronic Properties

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the electronic properties of this compound and its derivatives. By measuring the oxidation and reduction potentials, CV provides information about the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for understanding their behavior in electronic devices.

The electrochemical behavior of these compounds is highly dependent on their molecular structure. The electron-withdrawing nature of the quinoxaline core makes it susceptible to reduction. The introduction of electron-donating or electron-withdrawing substituents can tune the HOMO and LUMO energy levels.

For instance, a study on new quinoxaline-based derivatives reported their electrochemical properties measured by CV. researchgate.net The HOMO and LUMO energy levels were calculated from the onset of the oxidation and reduction peaks, respectively. For 2,3,5,8-tetraphenylquinoxaline, the LUMO and HOMO levels were determined to be -3.19 eV and -5.43 eV, respectively. researchgate.net For a derivative containing thiophene units, 2,3-diphenyl-5,8-di(thiophen-2-yl)quinoxaline, the LUMO and HOMO levels were found to be -3.28 eV and -5.29 eV, respectively. researchgate.net

The following table summarizes the electrochemical data for a few this compound derivatives.

| Compound | LUMO (eV) | HOMO (eV) | Electrochemical Band Gap (eV) | Reference |

| 2,3,5,8-Tetraphenylquinoxaline | -3.19 | -5.43 | 2.24 | researchgate.net |

| 2,3-Diphenyl-5,8-di(thiophen-2-yl)quinoxaline | -3.28 | -5.29 | 2.01 | researchgate.net |

| 2,3-Diphenyl-5,8-bis(5-phenylthiophen-2-yl)quinoxaline | -3.31 | -5.28 | 1.97 | researchgate.net |

These studies demonstrate that the electronic properties of this compound systems can be systematically tuned through chemical modification, which is essential for optimizing their performance in various applications. The reversible reduction waves observed for some quinoxaline-di-N-oxides suggest stable radical anions, which is relevant to their potential biological activity. nih.gov

Computational and Theoretical Chemistry Studies on 5,8 Diphenylquinoxaline

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure

Density Functional Theory (DFT) serves as a powerful computational method to investigate the structural and electronic characteristics of quinoxaline (B1680401) derivatives. rsc.orgd-nb.infopcbiochemres.compcbiochemres.compcbiochemres.com Calculations are often performed using specific functionals, such as B3LYP, with various basis sets like 6-31G(d,p) or cc-pVDZ, to model the behavior of these molecules. rsc.orgd-nb.info These theoretical approaches allow for the optimization of molecular geometries and the detailed analysis of frontier molecular orbitals, which are crucial for understanding the compound's reactivity and potential in electronic and photovoltaic devices. d-nb.infoscholarsresearchlibrary.com

Optimized Molecular Geometries and Conformational Analysis

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule by finding the geometry with the minimum energy. d-nb.info This optimized structure is fundamental for all subsequent computational analyses. pcbiochemres.com For diphenylquinoxaline derivatives, a key aspect of their structure is the rotational freedom of the phenyl groups attached to the quinoxaline core.

Torsional and conformational energy analyses are performed to identify the most stable configuration. pcbiochemres.com For instance, in 2,3-diphenylquinoxaline (B159395), the phenyl rings are twisted relative to the central quinoxaline plane, with calculated torsion angles of 36.88° and 53.32°. This twisting is a result of balancing steric hindrance between the phenyl groups and the quinoxaline core with the electronic effects of π-conjugation. The structural changes in bond lengths and angles upon theoretical adsorption onto a surface can also be analyzed, revealing how the molecule adapts its geometry to optimize binding. pcbiochemres.com

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to a molecule's electronic behavior. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. scholarsresearchlibrary.com DFT calculations provide accurate estimations of these energy levels.

In studies of 2,3-diphenylquinoxaline and its derivatives, the HOMO is often found to be delocalized over the electron-rich diphenyl moieties, while the LUMO is primarily concentrated on the electron-deficient quinoxaline core. pcbiochemres.com This spatial separation is a key feature of their electronic structure. The specific energy values can be tuned by adding different functional groups to the quinoxaline or phenyl rings. rsc.org For example, introducing electron-donating groups tends to raise the HOMO level, while modifying the acceptor strength of the quinoxaline unit can stabilize and lower the LUMO level. rsc.org

Below is a table of calculated HOMO and LUMO energy levels for 2,3-diphenylquinoxaline and some of its derivatives from various studies.

| Compound | HOMO (eV) | LUMO (eV) | Reference |

|---|---|---|---|

| 6,7-Difluoro-2,3-diphenylquinoxaline | -5.62 | -2.95 | pcbiochemres.com |

| 2-cyano-3-(5-(8-(3,4-ethylenodioxythiophen-5-yl)-2,3-diphenylquinoxalin-5-yl)thiophen-2-yl)acrylic acid | -5.60 | -3.04 | d-nb.info |

| 2-cyano-3-(5-(2,3-diphenyl-8-(thiophen-2-yl)quinoxalin-5-yl)thiophen-2-yl)acrylic acid | -5.83 | -3.16 | d-nb.info |

Analysis of HOMO-LUMO Energy Gaps (ΔE)

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. pcbiochemres.com It is calculated as the difference between the LUMO and HOMO energies (ΔE = ELUMO – EHOMO). acs.org A smaller energy gap generally signifies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more polarizable and more readily able to engage in chemical reactions. pcbiochemres.com

The magnitude of the HOMO-LUMO gap is also fundamental to the optical and electronic properties of the material, influencing the energy of light it absorbs and emits. In the context of materials science, tuning the energy gap is a key strategy for designing molecules for specific applications like organic solar cells and light-emitting diodes. mdpi.com For diphenylquinoxaline derivatives, the energy gap can be modulated by strategic chemical modifications. rsc.org

The table below presents the calculated HOMO-LUMO energy gaps for several diphenylquinoxaline derivatives.

| Compound | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|

| 6,7-Difluoro-2,3-diphenylquinoxaline | 2.67 | pcbiochemres.com |

| 2-cyano-3-(5-(8-(3,4-ethylenodioxythiophen-5-yl)-2,3-diphenylquinoxalin-5-yl)thiophen-2-yl)acrylic acid | 2.56 | d-nb.info |

| 2-cyano-3-(5-(2,3-diphenyl-8-(thiophen-2-yl)quinoxalin-5-yl)thiophen-2-yl)acrylic acid | 2.67 | d-nb.info |

Intramolecular Charge Transfer (ICT) Characterization

Many diphenylquinoxaline derivatives are designed as donor-acceptor (D-A) systems, where the electron-donating phenyl groups are linked to the electron-accepting quinoxaline core. Upon photoexcitation, these molecules can exhibit Intramolecular Charge Transfer (ICT), where electron density moves from the donor part (HOMO) to the acceptor part (LUMO). rsc.orgacs.org This phenomenon is crucial for their application in optoelectronics.

DFT calculations are instrumental in characterizing the ICT nature of these compounds. rsc.org By visualizing the spatial distribution of the HOMO and LUMO, the charge transfer pathway can be identified. As mentioned, the HOMO of these molecules is typically located on the diphenyl substituents, while the LUMO is centered on the quinoxaline ring system. pcbiochemres.com This clear separation confirms the potential for an efficient ICT process upon absorption of light. pcbiochemres.comacs.org The absorption bands in the visible region of their spectra are often assigned to these ICT transitions. mdpi.comoup.com

Electron-Donating and Electron-Accepting Capabilities

The inherent electronic structure of diphenylquinoxaline derivatives imparts them with both electron-donating and electron-accepting capabilities. pcbiochemres.compcbiochemres.compcbiochemres.com The quinoxaline nucleus, containing two imine nitrogen atoms, is inherently electron-deficient and functions as a strong electron-accepting unit. researchgate.net This property is key to its use in electron-transporting materials.

Conversely, the phenyl substituents act as electron-donating moieties. pcbiochemres.com The dual nature of these molecules is explicitly revealed by DFT calculations. The high-energy HOMO, localized on the diphenyl part, facilitates electron donation, while the low-energy LUMO, localized on the quinoxaline core, allows the molecule to accept electrons. pcbiochemres.com This dual functionality is critical for applications where charge separation and transport are required, such as in organic photovoltaics and as corrosion inhibitors where the molecule must interact with a metal surface through both donation and back-donation of electrons. pcbiochemres.compcbiochemres.com

Fukui Functions and Electronegativity Calculations

To gain a more detailed understanding of reactivity beyond the global picture provided by the HOMO-LUMO gap, DFT can be used to calculate local reactivity descriptors like Fukui functions. pcbiochemres.comscholarsresearchlibrary.com The Fukui function indicates the most likely sites within a molecule for nucleophilic attack (where an electron is accepted) and electrophilic attack (where an electron is donated). scholarsresearchlibrary.comresearchgate.net

For diphenylquinoxaline derivatives, Fukui function analysis has been used to pinpoint specific reactive atoms. pcbiochemres.com For example, in 6,7-Difluoro-2,3-diphenylquinoxaline, the nitrogen atoms of the quinoxaline ring are identified as the most nucleophilic sites, indicating a strong tendency to donate electrons to form coordinate bonds. pcbiochemres.com Conversely, carbon atoms within the conjugated system often exhibit electrophilic character. pcbiochemres.com This detailed reactivity map aligns with the HOMO-LUMO distributions and provides a granular view of the molecule's interaction potential. pcbiochemres.com

Other quantum chemical parameters such as electronegativity (χ), which measures the ability of a molecule to attract electrons, are also calculated to provide a comprehensive reactivity profile. pcbiochemres.com

The table below summarizes key quantum chemical parameters calculated for 6,7-Difluoro-2,3-diphenylquinoxaline.

| Parameter | Value | Reference |

|---|---|---|

| Electronegativity (χ) (eV) | 4.287 | pcbiochemres.com |

| Global Hardness (η) (eV) | 1.337 | pcbiochemres.com |

| Global Softness (σ) (eV⁻¹) | 0.748 | pcbiochemres.com |

| Electrophilicity Index (ω) (eV) | 6.873 | pcbiochemres.com |

| Fraction of Electrons Transferred (ΔN) | 1.015 | pcbiochemres.com |

Molecular Dynamics (MD) Simulations for System Behavior

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. This technique provides a detailed view of system behavior, including conformational changes, adsorption processes, and the stability of molecular complexes.

While no specific MD simulation studies focused solely on 5,8-Diphenylquinoxaline are prominently reported, research on related isomers, such as 6,7-Difluoro-2,3-diphenylquinoxaline (67D), illustrates the utility of this approach. These simulations are often employed to understand how quinoxaline derivatives interact with surfaces, which is particularly relevant in fields like corrosion inhibition. pcbiochemres.compcbiochemres.com

For instance, MD simulations performed on 67D interacting with an iron (Fe) surface revealed that the molecule adsorbs in a nearly parallel orientation. pcbiochemres.compcbiochemres.com This planar arrangement maximizes the contact area between the molecule and the surface, which is a critical factor for creating a stable, protective film. pcbiochemres.com The simulations can compute key energetic parameters that describe the strength of this interaction. The binding energy for 67D on the Fe(110) surface was calculated to be a substantial 157.10 kcal/mol, indicating a strong and stable chemical adsorption (chemisorption). pcbiochemres.compcbiochemres.com This strong interaction is attributed to the combined electronic effects of the quinoxaline core and the diphenyl moieties. pcbiochemres.com

These studies on related compounds suggest that MD simulations for this compound would be invaluable for predicting its interaction with various substrates, its conformational dynamics in solution, and the stability of potential host-guest complexes.

Table 1: Representative MD Simulation Parameters for a Related Diphenylquinoxaline Derivative on an Iron Surface (Data for 6,7-Difluoro-2,3-diphenylquinoxaline (67D) on Fe(110) surface) pcbiochemres.com

| Parameter | Value (kcal/mol) | Significance |

| Adsorption Energy | -157.10 ± 0.05 | Indicates a strong, spontaneous adsorption process. |

| Binding Energy | 157.10 ± 0.05 | Quantifies the strength of the bond between the molecule and the surface. |

Quantum Chemical Descriptors and Their Correlation with Experimental Data

EHOMO : Relates to the electron-donating ability of a molecule. A higher EHOMO value suggests a greater tendency to donate electrons. mdpi.com

ELUMO : Indicates the electron-accepting ability. A lower ELUMO value points to a greater capacity to accept electrons. mdpi.com

Energy Gap (ΔE = ELUMO – EHOMO) : This is a crucial indicator of molecular stability. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more easily polarizable and reactive. researchgate.net

Table 2: Representative Quantum Chemical Descriptors for a Related Diphenylquinoxaline Derivative (Calculated for 6,7-Difluoro-2,3-diphenylquinoxaline) pcbiochemres.com

| Descriptor | Symbol | Value (eV) | Formula |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.657 | - |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.486 | - |

| Energy Gap | ΔE | 4.171 | ELUMO - EHOMO |

| Ionization Potential | I | 6.657 | -EHOMO |

| Electron Affinity | A | 2.486 | -ELUMO |

| Absolute Electronegativity | χ | 4.572 | (I + A) / 2 |

| Absolute Hardness | η | 2.086 | (I - A) / 2 |

Theoretical Prediction of Optoelectronic Properties

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for predicting the optoelectronic properties of molecules, such as their UV-visible absorption spectra. researchgate.netjmaterenvironsci.com This is particularly important for designing materials for applications like organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs), where quinoxaline derivatives are frequently used. d-nb.inforesearchgate.net

Theoretical studies on various diphenylquinoxaline derivatives show that their absorption properties can be finely tuned by chemical modifications. rsc.org For instance, a theoretical investigation of D-A-D (Donor-Acceptor-Donor) copolymers, where diphenyl-quinoxaline served as the acceptor unit, demonstrated that changing the substituents on the phenyl rings (from electron-donating OMe to electron-withdrawing CN) systematically shifted the predicted absorption maxima. rsc.org

A study on derivatives of 2,3-diphenylquinoxaline with substitutions at the 5- and 8-positions for photovoltaic applications provides relevant insight. d-nb.inforesearchgate.net In this work, the structural and optoelectronic properties of two complex molecules, which feature a 2,3-diphenylquinoxalin-5-yl core, were investigated using DFT and TD-DFT. The calculations showed that the distribution of the HOMO and LUMO orbitals and their energy levels are suitable for semiconductor applications. d-nb.info The predicted absorption spectra indicated strong absorption in the visible light range, which is a desirable property for solar cell materials. researchgate.net

Table 3: Predicted Optoelectronic Properties for a Derivative of 5,8-Disubstituted-2,3-Diphenylquinoxaline (Data for 2-cyano-3-(5-(8-(3,4-ethylenodioxythiophen-5-yl)-2,3-diphenylquinoxalin-5-yl)thiophen-2-yl)acrylic acid) d-nb.info

| Property | Symbol | Predicted Value |

| Absorption Maximum | λmax | 473 nm |

| Oscillator Strength | f | 2.29 |

| HOMO Energy | EHOMO | -5.60 eV |

| LUMO Energy | ELUMO | -3.04 eV |

| Energy Gap | ΔE | 2.56 eV |

These theoretical predictions are crucial for the rational design of new materials, allowing researchers to screen potential candidates computationally before undertaking complex and costly synthesis. researchgate.netnih.gov

Coordination Chemistry and Metal Complexes of 5,8 Diphenylquinoxaline

5,8-Diphenylquinoxaline as a Ligand in Metal Coordination

This compound possesses two nitrogen atoms within its pyrazine (B50134) ring, making it a classic bidentate chelating ligand. The presence of the phenyl substituents at the 5 and 8 positions can significantly influence its electronic properties and steric profile, which in turn affects the coordination geometry and stability of its metal complexes.

The design of quinoxaline-based ligands, including derivatives of this compound, allows for the tuning of their coordination properties. The introduction of different substituents on the quinoxaline (B1680401) core can alter the ligand's electron-donating ability, steric hindrance, and potential for secondary interactions such as hydrogen bonding or π-π stacking. For instance, the functionalization of related quinoxaline ligands has been shown to modulate the electronic and photophysical properties of their metal complexes. While specific functionalization studies on this compound are not extensively documented in the provided search results, the principles of ligand design suggest that modification of the phenyl rings or the quinoxaline backbone could be a strategy to fine-tune the resulting metal complexes for specific applications.

Quinoxaline derivatives can act as bridging ligands, connecting two or more metal centers to form polynuclear complexes. This bridging capability is facilitated by the two nitrogen atoms of the pyrazine ring, which can coordinate to different metal ions. For example, the related ligand 2,3-di(2-pyridyl)-quinoxaline (dpq) has been shown to act as a bridging ligand in the formation of bimetallic and trimetallic complexes with transition metals like ruthenium, osmium, and iridium. asianpubs.org These polynuclear systems are of interest for their potential applications in molecular devices and catalysis. asianpubs.org Although direct evidence for this compound acting as a bridging ligand is not prevalent in the provided search results, its structural similarity to other bridging quinoxaline ligands suggests that it could also facilitate the assembly of polynuclear architectures. The steric bulk of the phenyl groups at the 5 and 8 positions might influence the geometry and stability of such bridged complexes.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by various techniques, including single-crystal X-ray diffraction, which provides definitive information about their solid-state structures.

Complexes of various transition metals with quinoxaline-based ligands have been synthesized and studied. While specific examples with this compound are limited in the provided results, the coordination chemistry of related ligands provides insights into the expected complexes.

Co(II), Ni(II), Cu(II), and Zn(II): Mononuclear complexes of these first-row transition metals with other quinoxaline derivatives have been reported. For instance, a Co(II) complex with 2,3-bis(2-pyridyl)-5,8-dimethoxyquinoxaline has been structurally characterized. asianpubs.org It is anticipated that this compound would form similar mononuclear complexes with these metals, likely exhibiting tetrahedral or octahedral coordination geometries depending on the other coordinating ligands and counter-ions present.

Cu(I) and Ag(I): These d10 metal ions often form complexes with varying coordination numbers and geometries. Silver(I) complexes with quinoline-type ligands have shown diverse structures, including monomeric and polymeric forms. nih.govrsc.org It is plausible that this compound could form complexes with Cu(I) and Ag(I) exhibiting linear, trigonal planar, or tetrahedral geometries.

Re(I) and Ru(II): Rhenium(I) and Ruthenium(II) complexes with polypyridyl ligands, including quinoxaline derivatives, are well-known for their rich photophysical and electrochemical properties. isca.in The dpq (B32596) ligand, for example, has been used to create luminescent Re(I) and Ru(II) complexes. isca.in

Mo(CO)4: Molybdenum tetracarbonyl complexes with bidentate nitrogen ligands are known. For example, a Mo(CO)4 complex with 2-(2′pyridyl)quinoxaline has been synthesized and characterized. researchgate.net This suggests that this compound could also displace two carbonyl ligands from Mo(CO)6 to form a cis-[Mo(CO)4(this compound)] complex.

Eu(III): Lanthanide complexes, including those with Europium(III), are of interest for their luminescent properties. The coordination of organic ligands like β-diketonates to Eu(III) has been studied, and the structure of these complexes in solution can be determined by analyzing the crystal-field splitting of their emission lines. nih.gov The coordination of this compound to Eu(III) could lead to luminescent materials.

Single-crystal X-ray diffraction is a powerful tool for elucidating the precise three-dimensional structure of metal complexes. This technique provides detailed information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

While crystal structures of complexes with this compound are not detailed in the provided search results, analysis of related structures reveals common coordination modes. For instance, in a Co(II) complex with a substituted quinoxaline ligand, the ligand acts as a bidentate chelator, coordinating to the metal center through the two nitrogen atoms of the pyrazine ring. asianpubs.org Similarly, in Ag(I) complexes with 2-chloroquinoxaline, the ligand coordinates as a monodentate ligand through one of the heterocyclic nitrogen atoms. nih.gov

Below is an interactive data table summarizing the coordination environments in complexes of metals with related quinoxaline and quinoline (B57606) ligands, which can serve as a reference for the potential structures with this compound.

| Metal Ion | Ligand | Coordination Geometry | Key Structural Features |

| Co(II) | 2,3-Bis(2-pyridyl)-5,8-dimethoxyquinoxaline | Distorted Octahedral | Bidentate coordination of the ligand. asianpubs.org |

| Ag(I) | 2-Chloroquinoxaline | Distorted Tetrahedral | Monodentate coordination of the ligand. nih.gov |

| Ni(II) | Quinoxaline-2-carboxalidine-2-amino-5-methylphenol | Distorted Octahedral | Ligand acts as a bis-Schiff base. researchgate.net |

| Cu(II) | 1,10-phenanthroline-5,6-dione | Distorted Trigonal-Bipyramidal | Five-coordinate copper center. researchgate.net |

| Zn(II) | Isoquinoline N-oxide | Pseudo-Octahedral | Six-coordinate zinc center. nih.gov |

For example, in the crystallization of Eu(III) complexes, the polarity of the solvent and the nature of the substituents on the ligands can dictate which coordination isomer is formed. nih.gov In some cases, intercomplex hydrogen bonding involving solvent molecules or anions can lead to the formation of extended supramolecular networks. nih.gov The coordinating ability of different anions and solvents has been systematically studied and can be used to predict their likely role in complex formation. The presence of bulky phenyl groups in this compound, combined with the choice of anions and solvents, could lead to a rich variety of supramolecular assemblies with different dimensionalities.

Photophysical Properties of this compound Metal Complexes

The photophysical properties of metal complexes are fundamentally determined by the nature of the metal center, the ligand, and the interactions between them. In the case of this compound complexes, the aromatic system of the ligand plays a crucial role in the absorption and emission of light.

Energy transfer within metal-ligand systems is a key process that governs the luminescent properties of many coordination compounds. In complexes of this compound, the ligand can act as an "antenna," absorbing light energy and transferring it to the metal center. This process, known as intramolecular energy transfer (IET), is particularly important for lanthanide complexes, where the direct excitation of the metal ion is often inefficient.

The efficiency of this energy transfer is dependent on several factors, including the spectral overlap between the ligand's emission and the metal's absorption, the distance between the donor (ligand) and acceptor (metal), and the nature of the coupling between them. For this compound, its extended π-conjugation allows for strong absorption in the UV-visible region. Upon excitation, the ligand can transfer this energy to the metal center, which then de-excites through its characteristic emission pathways.

In the context of transition metal complexes, such as those with ruthenium(II) or iridium(III), the photophysical processes are often dominated by metal-to-ligand charge transfer (MLCT) transitions. Here, upon photoexcitation, an electron is promoted from a metal-centered d-orbital to a ligand-centered π*-orbital. The subsequent relaxation of this excited state can result in phosphorescence, which is often observed in heavy metal complexes due to strong spin-orbit coupling. The specific energy and lifetime of these excited states can be finely tuned by modifying the substituents on the quinoxaline ligand. While specific studies on this compound are limited, research on related 2,3-diphenylquinoxaline (B159395) iridium(III) complexes shows that substituents on the phenyl rings can shift the emission wavelength, demonstrating the tunability of these systems. nih.govingentaconnect.com

Coordination-Induced Emission (CIE) is a phenomenon where a ligand that is non-emissive or weakly emissive in its free state becomes highly luminescent upon coordination to a metal center. This effect is often attributed to the restriction of intramolecular rotation and/or vibration of the ligand upon complexation, which blocks non-radiative decay pathways and enhances radiative emission.

While specific examples of CIE for this compound are not extensively documented, the rigid structure of the quinoxaline core makes it a promising candidate for this phenomenon. In its free form, the phenyl substituents at the 5 and 8 positions may have some degree of rotational freedom. Upon coordination to a metal ion, the formation of a rigid chelate ring would restrict these rotations, potentially leading to a significant enhancement of the fluorescence or phosphorescence quantum yield. This principle has been observed in other metal-organic frameworks and coordination polymers where ligand rigidity upon coordination leads to enhanced emission.

Spectroscopic Characterization of Metal Complexes (UV-Vis, ESR)

The characterization of this compound metal complexes relies on a suite of spectroscopic techniques to elucidate their electronic structure and geometry.

UV-Vis Absorption Spectroscopy: The electronic absorption spectra of this compound metal complexes provide valuable information about the electronic transitions within the molecule. The spectra are typically characterized by intense absorption bands in the UV region, which are assigned to π-π* transitions within the aromatic quinoxaline and phenyl moieties. In the visible region, lower energy and less intense bands may appear upon coordination to a transition metal. These are often assigned to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. illinois.edulibretexts.org The position and intensity of these bands are sensitive to the nature of the metal ion, its oxidation state, and the coordination environment. For instance, in iridium(III) complexes with 2,3-diphenylquinoxaline derivatives, absorption bands in the visible region are attributed to MLCT transitions. nycu.edu.twresearchgate.netresearchgate.net

Data Tables

Table 1: Photoluminescence Data for Iridium(III) Complexes with 2,3-Diphenylquinoxaline Derivatives (as representative examples)

| Complex | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (η) |

| Ir(2,3-dpqx-F2)2(acac) | ~480 | 631 | - |

| Ir(6-F-2,3-dpqx-F2)2(acac) | ~485 | 638 | - |

| Ir(6-F-2,3-dpqx-(OMe)2)2(acac) | ~490 | 645 | - |

| [Ir(dpqx)2(ptz)] (ptz = 5-(2-pyridyl)tetrazolate) | 375, 480 (sh) | 622 | 0.21 |

| [Ir(dpqx-F)2(ptz)] | 370, 475 (sh) | 627 | 0.25 |

Data for the first three entries are from Ahn et al. (2009) nih.govingentaconnect.com, and for the last two from Colombo et al. (2007) nycu.edu.tw. Note that these are for the 2,3-diphenylquinoxaline isomer.

Table 2: Electrochemical Data for Iridium(III) Complexes with 2,3-Diphenylquinoxaline (dpqx) Ligands

| Complex | Oxidation Potential (V vs. Fc/Fc+) | Reduction Potential (V vs. Fc/Fc+) |

| [Ir(dpqx)2(ptz)] | 0.76 | -1.88, -2.06 |

| [Ir(dpqx-F)2(ptz)] | 0.88 | -1.75, -1.95 |

| [Ir(dpqx-CF3)2(ptz)] | 1.03 | -1.61, -1.82 |

Data from Colombo et al. (2007) nycu.edu.tw.

Organic Reactions and Synthesis of Advanced 5,8 Diphenylquinoxaline Based Building Blocks

Functionalization of the Quinoxaline (B1680401) Ring and Phenyl Groups

The functionalization of the 5,8-diphenylquinoxaline system can be achieved at several positions, including the quinoxaline ring and the peripheral phenyl groups. These modifications are crucial for modulating the electronic properties, solubility, and solid-state packing of the resulting molecules.

A primary strategy for functionalizing the quinoxaline core involves deprotometalation followed by trapping with an electrophile. For instance, 2,3-diphenylquinoxaline (B159395) can be halogenated using mixed lithium-zinc combinations in tetrahydrofuran (B95107). This method allows for the regioselective introduction of iodine at the 5- and 8-positions, yielding 5-iodo-2,3-diphenylquinoxaline and 5,8-diiodo-2,3-diphenylquinoxaline. mdpi.com These iodo-derivatives are key intermediates for further modifications through cross-coupling reactions. Palladium-catalyzed Suzuki couplings with various arylboronic acids or Buchwald-Hartwig aminations with anilines can be performed on these halogenated platforms. mdpi.com Direct nucleophilic substitution is also possible; for example, 5,8-diiodo-2,3-diphenylquinoxaline reacts with amines and phenols without a catalyst to afford the corresponding substituted products. mdpi.com

Another approach involves the catalytic hydrogenation of a nitro-substituted quinoxaline. The reduction of 5-nitro-2,3-diphenylquinoxaline (B8640550) leads to the formation of 5-amino-2,3-diphenylquinoxaline, which serves as a nucleophile for subsequent reactions. researchgate.net This amine can react with alkoxymethylene derivatives to create precursors for more complex heterocyclic systems. researchgate.net Furthermore, the synthesis of 2,3-diphenylquinoxaline-6-carbohydrazide has been reported, which can be condensed with various aldehydes to form a series of hydrazone hybrids. d-nb.info

Functionalization is not limited to the quinoxaline ring. The peripheral phenyl groups at the 2- and 3-positions can also be modified. The quinoxaline moiety can act as an integrated directing group in palladium-catalyzed ortho C–H bond arylation of one of its phenyl substituents. scispace.com This reaction proceeds with high regioselectivity, allowing for the introduction of a wide variety of aryl groups onto the phenyl ring, thereby extending the π-conjugated system. scispace.com

| Starting Material | Reagents | Product Type | Reference |

|---|---|---|---|